
EPZ005687
Übersicht
Beschreibung
EPZ005687 ist ein potenter und selektiver Inhibitor des Enzyms Enhancer of zeste Homolog 2 (EZH2), einer katalytischen Untereinheit des Polycomb-repressiven Komplexes 2 (PRC2). Dieses Enzym ist für die Methylierung von Histon H3 an Lysin 27 (H3K27) verantwortlich, eine Modifikation, die mit der Gen-Silencing verbunden ist. This compound hat ein erhebliches Potenzial gezeigt, die EZH2-Aktivität zu hemmen, was es zu einem wertvollen Werkzeug in der epigenetischen Forschung und Krebstherapie macht .
Wirkmechanismus
Target of Action
EPZ005687 is a potent and selective inhibitor of EZH2 . EZH2 is an enzymatic subunit of the polycomb repressive complex 2 (PRC2) that catalyzes the methylation of histone H3 lysine 27 (H3K27) . This compound inhibits EZH2 with a Ki of 24 nM, and has 50-fold selectivity against EZH1 and 500-fold selectivity against 15 other protein methyltransferases .
Mode of Action
This compound binds to the SAM pocket of the EZH2 SET domain . It is a SAM-competitive inhibitor of EZH2 . The compound shows concentration-dependent inhibition of PRC2 enzymatic activity with an IC50 value of 54±5 nM . It specifically inhibits H3K27 methylation in lymphoma cells .
Biochemical Pathways
The main function of EZH2 is to catalyze the methylation of H3 histone of H3K27Me3, which inhibits the transcription of target genes, such as tumor suppressor genes . EZH2 also forms complexes with transcriptions factors or directly binds to the promoters of target genes, leading to regulate gene transcriptions .
Pharmacokinetics
While this compound is a potent and selective inhibitor of EZH2, it has substandard pharmacokinetic properties that limit its clinical application .
Result of Action
This compound has a notable effect on the proliferation of the EZH2Y641F-bearing cell line . This compound induces an obvious apoptosis of U937 cells in a dose-dependent manner . It inhibits the proliferation of U937 cells but has a weak effect on the proliferation of NBMCD34+ cells . This compound induces G1 phase blocking and decreases the percentage of cells in S phase in U937 cells . In addition, this compound produces obvious depletion of H3K27 methylation in U937 cells, but hardly has an effect on the H3K27 methylation of NBMCD34+ cells .
Biochemische Analyse
Biochemical Properties
EPZ005687 inhibits EZH2 with a Ki of 24 nM, showing 500-fold and 50-fold greater selectivity than 15 other protein methyltransferases and closely related EZH1 respectively . It concentration-dependently inhibits the enzymatic activity of PRC2 with an IC50 of 54 nM through binding to the S-adenosylmethionine (SAM) pocket of the EZH2 SET domain .
Cellular Effects
This compound has been shown to reduce H3K27 methylation in a variety of lymphoma cells . It has a notable effect on the proliferation of the EZH2Y641F-bearing cell line . This compound decreases proliferation in mutant but not wild-type EZH2 lymphoma cells . It induces an obvious apoptosis of U937 cells in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its potent and selective inhibition of EZH2 . It binds to the S-adenosylmethionine (SAM) pocket of the EZH2 SET domain, thereby inhibiting the enzymatic activity of PRC2 . This results in a reduction of H3K27 methylation, a key process in the regulation of gene expression .
Metabolic Pathways
Given its role as an inhibitor of EZH2, it is likely involved in the pathway of histone methylation, specifically the methylation of H3K27 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von EPZ005687 umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Indazolkerns, gefolgt von der Einführung der Cyclopentylgruppe und der Morpholinomethylphenylgruppe. Der letzte Schritt beinhaltet die Bildung der Carboxamidverknüpfung. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch im größeren Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Umweltverträglichkeit optimiert. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, kontinuierlichen Verfahren und dem Recycling von Lösungsmitteln und Reagenzien .
Analyse Chemischer Reaktionen
Reaktionstypen: EPZ005687 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Indazolkerns und der Carboxamidverknüpfung. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Katalysatoren wie Palladium auf Kohle und Oxidationsmittel wie Wasserstoffperoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise können Substitutionsreaktionen zur Bildung verschiedener Derivate mit modifizierten funktionellen Gruppen führen, während Oxidationsreaktionen zur Bildung oxidierter Produkte führen können .
Wissenschaftliche Forschungsanwendungen
Cancer Research
1.1 Mechanism of Action
EPZ005687 inhibits the trimethylation of histone H3 at lysine 27 (H3K27), a modification associated with gene silencing. This inhibition leads to the reactivation of tumor suppressor genes that are typically silenced in cancer cells, particularly in non-Hodgkin lymphoma where mutations in EZH2 are prevalent .
1.2 Efficacy in Lymphoma
In studies involving lymphoma cell lines, this compound demonstrated potent anti-cancer effects by inducing apoptosis specifically in cells harboring mutations at Tyr641 or Ala677 of EZH2. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 24 nM, showing over 500-fold selectivity against other methyltransferases, making it a promising candidate for targeted therapy .
1.3 Multiple Myeloma Studies
Research indicates that this compound significantly reduces cell viability in multiple myeloma cell lines with high-risk features. The compound's effectiveness was assessed over a 72-hour period, revealing a consistent reduction in cell viability across various concentrations, with GI50 values ranging from 8 to 12 µM .
Cardiovascular Applications
2.1 Pulmonary Arterial Hypertension (PAH)
this compound has been investigated for its protective effects against transverse aortic constriction (TAC)-induced pulmonary arterial hypertension (PAH). In vivo studies showed that treatment with this compound significantly reduced right ventricular systolic pressure and alleviated hypertrophy associated with PAH, suggesting its potential as a therapeutic agent in cardiovascular diseases .
2.2 Mechanistic Insights
The compound's ability to regulate reactive oxygen species (ROS) levels through the modulation of SOD1 expression highlights its role in oxidative stress pathways related to cardiovascular health. This suggests that this compound may offer dual benefits by targeting both epigenetic modifications and oxidative stress responses in PAH models .
Table 1: Summary of this compound Applications
Vergleich Mit ähnlichen Verbindungen
EPZ005687 ist einzigartig in seiner hohen Selektivität und Potenz als EZH2-Inhibitor. Es hat eine 50-fache Selektivität gegenüber dem eng verwandten Enzym Enhancer of zeste Homolog 1 (EZH1) und eine 500-fache Selektivität gegenüber anderen Proteinmethyltransferasen. Andere ähnliche Verbindungen umfassen GSK126, Tazemetostat und UNC1999, die ebenfalls EZH2 anvisieren, sich aber in ihrer Selektivität, Potenz und pharmakokinetischen Profilen unterscheiden .
Biologische Aktivität
EPZ005687 is a selective inhibitor of the enzyme EZH2, a key component of the polycomb repressive complex 2 (PRC2), which plays a crucial role in the methylation of histone H3 at lysine 27 (H3K27). This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies and other cancers characterized by aberrant EZH2 activity. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.
This compound functions primarily by inhibiting the enzymatic activity of EZH2, leading to a reduction in H3K27 methylation. The compound binds to the S-adenosylmethionine (SAM) pocket of the EZH2 SET domain with a potent inhibition constant (Ki) of 24 nM. This inhibition is significantly selective, being 500-fold more potent against EZH2 than other protein methyltransferases and 50-fold more selective than its closely related counterpart, EZH1 .
In Vitro Studies
This compound has demonstrated significant cytotoxic effects across various cancer cell lines:
- Multiple Myeloma : In studies involving multiple myeloma cell lines, this compound reduced cell viability in a concentration-dependent manner. The half-maximal growth inhibition (GI50) values ranged from 8 to 12 µM across different cell lines. Notably, even cells with high-risk genetic features responded to treatment, suggesting potential efficacy in resistant populations .
- Rhabdomyosarcoma : In rhabdomyosarcoma (RMS) cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 86% at 21 µM). The compound also caused cell cycle arrest in the G1 phase, indicating its ability to disrupt normal cell proliferation .
- Myelodysplastic Syndromes (MDS) : In MDS models, this compound increased apoptosis and reduced EZH2 expression and H3K27me3 levels. Co-treatment with lower doses of this compound and DZNep showed synergistic effects on HOX gene expression, further supporting its role in epigenetic modulation .
In Vivo Studies
In animal models, particularly those simulating osteoarthritis (OA), intra-articular injection of this compound delayed disease progression, highlighting its potential beyond oncology applications .
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Clinical Trial Insights : A study involving nearly 1,500 patients revealed that high levels of EZH2 expression correlated with poor outcomes in multiple myeloma. Treatment with this compound was shown to improve patient responses significantly compared to standard therapies .
- Combination Therapies : In preclinical trials combining this compound with other agents, such as DZNep or conventional chemotherapy drugs, enhanced anti-tumor effects were observed. This suggests that this compound may be particularly effective as part of a multi-modal treatment strategy .
Summary of Research Findings
Eigenschaften
IUPAC Name |
1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O3/c1-21-15-22(2)35-32(39)28(21)18-33-31(38)27-16-25(17-30-29(27)19-34-37(30)26-5-3-4-6-26)24-9-7-23(8-10-24)20-36-11-13-40-14-12-36/h7-10,15-17,19,26H,3-6,11-14,18,20H2,1-2H3,(H,33,38)(H,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIBZSZLMJDVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)CN5CCOCC5)C6CCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733849 | |
Record name | 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396772-26-1 | |
Record name | 1-Cyclopentyl-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-6-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396772-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EPZ-5687 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396772261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPZ-5687 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ4LD5KG1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.